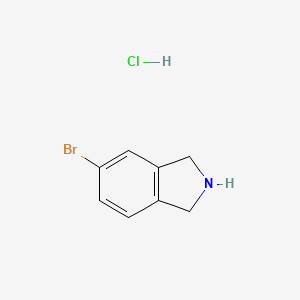

5-Bromoisoindoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

5-bromo-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMXNYRWVLBUDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678764 | |

| Record name | 5-Bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919346-89-7 | |

| Record name | 5-Bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,3-dihydro-1H-isoindole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 5-Bromoisoindoline Hydrochloride (CAS No. 919346-89-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromoisoindoline hydrochloride, a key intermediate in the synthesis of various biologically active compounds. This document details its physicochemical properties, synthesis, and its application in the development of novel therapeutics targeting diverse signaling pathways.

Core Properties of this compound

This compound is a heterocyclic building block recognized for its utility in medicinal chemistry. Its core properties are summarized below.

| Property | Value | References |

| CAS Number | 919346-89-7 | [1][2][3][4] |

| Molecular Formula | C₈H₉BrClN | [2][3][4] |

| Molecular Weight | 234.52 g/mol | [1][3][4][5] |

| Appearance | Pale Red Solid | [4] |

| Melting Point | >246°C (decomposes) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol. | [4] |

| Storage | Room temperature, under an inert atmosphere. | [3][4] |

Synthesis Protocol

A common synthetic route to this compound is detailed below.

Experimental Protocol: Synthesis of this compound[4]

-

Reaction Setup: In a dry 500 mL three-necked round-bottomed flask equipped with a reflux condenser and a charging funnel, add a solution of BH₃-THF (160 mL) and anhydrous THF (50 mL).

-

Addition of Starting Material: Cool the mixture to 0°C. Slowly add a solution of 5-bromo-1H-isoindole-1,3(2H)-dione (8.0 g, 35.4 mmol) in anhydrous THF (100 mL) dropwise to the cooled mixture.

-

Reaction: Allow the reaction system to slowly warm to room temperature and then heat to reflux for 16 hours.

-

Quenching: After completion, cool the mixture to 0°C and carefully quench the reaction by the addition of methanol. Note: This may cause vigorous foaming.

-

Hydrolysis: Add 20-30 mL of 2N HCl and reflux the mixture for 1 hour.

-

Work-up: After cooling, make the reaction mixture alkaline with NaOH solution and extract with ethyl acetate. Combine the organic phases, wash sequentially with water and saturated NaCl solution, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Boc Protection (Intermediate Step): Dissolve the crude product in MeOH (150 mL), add Et₃N (12 mL) and di-tert-butyl dicarbonate (13.8 g, 63.23 mmol), and stir at room temperature for 16 hours.

-

Purification of Boc-Protected Intermediate: Concentrate the reaction mixture under reduced pressure. Dilute the crude product with CH₂Cl₂ (200 mL), wash sequentially with water and saturated NaCl solution, and dry over Na₂SO₄. Purify the crude product by column chromatography using a hexane solution of 20% ethyl acetate as the eluent to obtain a colorless solid.

-

Final Deprotection and Salt Formation: Dissolve the solid in dioxane, add HCl, and stir at room temperature for 10 minutes. Filter the resulting solid and dry to yield this compound as a gray solid (3.0 g, 42.8% yield).

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

This compound serves as a crucial starting material for the synthesis of various classes of therapeutic agents.

Inhibitors of Deubiquitinating Enzymes (DUBs)

This compound is utilized in the preparation of cyanopyrrolidines, which act as inhibitors of deubiquitinating enzymes (DUBs), a class of enzymes implicated in cancer.[4]

IKKβ Inhibitors

This compound is a precursor for novel indolecarboxamides that function as inhibitors of IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta).[4] IKKβ is a key kinase in the NF-κB signaling pathway, which is central to inflammatory responses.

References

- 1. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 5-Bromoisoindoline Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromoisoindoline hydrochloride in organic solvents. Due to the limited availability of public quantitative data for this specific compound, this document focuses on presenting the existing qualitative information and furnishing a detailed experimental protocol for the quantitative determination of solubility, enabling researchers to generate this critical data in-house.

Introduction

This compound is a heterocyclic building block frequently utilized in medicinal chemistry and drug discovery as a key intermediate in the synthesis of various biologically active molecules. Understanding its solubility in different organic solvents is paramount for its effective use in synthesis, purification, and formulation development. Poor solubility can lead to challenges in reaction kinetics, product yield, and the preparation of stock solutions for biological screening. This guide aims to consolidate the known solubility characteristics of this compound and provide a robust methodology for its empirical determination.

Solubility Data for this compound

A thorough review of scientific literature and chemical supplier databases indicates a lack of precise quantitative solubility data for this compound in a range of common organic solvents. The available information is qualitative and is summarized in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

Note: "Slightly soluble" is a general term and is not defined by a specific quantitative range in the context of the available data sources.

The hydrochloride salt form of an organic base, such as 5-Bromoisoindoline, generally exhibits increased polarity compared to its free base counterpart. Consequently, its solubility is typically higher in polar solvents. Protic polar solvents like methanol can engage in hydrogen bonding with the hydrochloride salt, which can facilitate dissolution. Aprotic polar solvents such as DMSO are also capable of dissolving such salts due to their high dielectric constant and ability to solvate cations. The solubility in non-polar organic solvents is expected to be significantly lower.

Experimental Protocol for Thermodynamic Solubility Determination

To address the gap in quantitative data, the following section provides a detailed, generalized protocol for determining the thermodynamic (equilibrium) solubility of this compound using the widely accepted shake-flask method. This method is considered the gold standard for obtaining accurate solubility values.

3.1. Principle

The shake-flask method involves equilibrating an excess amount of the solid compound in a specific solvent for a sufficient period to achieve a saturated solution. The concentration of the dissolved solute in the supernatant is then determined, typically by a chromatographic method like High-Performance Liquid Chromatography (HPLC).

3.2. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Tetrahydrofuran, Dimethyl Sulfoxide)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

3.3. Procedure

-

Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Record the initial mass of the compound.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixture to equilibrate for a predetermined period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered supernatant with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination protocol.

Conclusion

An In-depth Technical Guide to 5-Bromoisoindoline Hydrochloride: Physicochemical Properties and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, specifically the melting point and stability, of 5-Bromoisoindoline hydrochloride (CAS No: 919346-89-7). This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, including inhibitors for deubiquitinating enzymes (DUBs) in cancer therapy and dopamine D3 receptor ligands.[1] A thorough understanding of its physical and chemical characteristics is paramount for its effective handling, storage, and application in research and drug development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its identification, purification, and formulation.

| Property | Value | Reference |

| CAS Number | 919346-89-7 | [1][2] |

| Molecular Formula | C₈H₉BrClN | [2] |

| Molecular Weight | 234.52 g/mol | [2] |

| Appearance | Gray solid | [1] |

| Melting Point | >246 °C (decomposes) | [1] |

| Purity | Typically ≥97% | [2] |

Stability Profile and Storage

The stability of this compound is a critical factor for maintaining its purity and reactivity. Based on supplier recommendations and the general chemical nature of bromo-aromatic compounds, a comprehensive stability profile can be established.

General Stability: this compound is a salt, which generally enhances the stability of the parent amine compared to its freebase form, 5-Bromoisoindoline. However, like many bromo-organic compounds, it is susceptible to degradation under certain conditions. Key factors influencing its stability include:

-

Thermal Stress: High temperatures can lead to the cleavage of the carbon-bromine (C-Br) bond, potentially causing decomposition.[3] The reported melting point with decomposition at >246 °C indicates its thermal lability at elevated temperatures.[1]

-

Light Exposure: Photochemical decomposition is a common degradation pathway for compounds containing a C-Br bond, which can undergo homolytic cleavage upon exposure to UV light, leading to radical formation and undesired side reactions.[3]

-

Atmosphere and Moisture: The compound is best stored under an inert atmosphere, suggesting potential sensitivity to oxidation or reaction with atmospheric moisture.[4][5] Hydrolysis of the bromine atom on the aromatic ring is a possible degradation pathway, although generally slow for aryl bromides unless under specific catalytic conditions.[6][7][8]

Recommended Storage Conditions: To ensure the long-term integrity of the compound, the following storage conditions are recommended.

| Parameter | Recommendation | Reference |

| Temperature | Room Temperature or 2–8 °C | [2][4][5] |

| Atmosphere | Under inert gas (e.g., Nitrogen or Argon) | [4][5] |

| Light | Protect from light | [9] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters are provided below. These protocols represent standard laboratory procedures for the characterization of solid organic compounds.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid, and to observe its decomposition.

Apparatus:

-

Capillary melting point apparatus (e.g., Electrothermal IA9100 or similar).[10]

-

Mortar and pestle.

-

Capillary tubes (sealed at one end).

Procedure:

-

Sample Preparation: A small amount of the dry this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, packing it to a height of 2-3 mm. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the sealed end.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

A rapid heating rate is initially used to approach the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute approximately 15-20 °C below the anticipated melting point.

-

The sample is observed carefully through the magnifying lens.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. Any signs of decomposition, such as darkening or gas evolution, are also noted. For this compound, a distinct melting point is not observed, but rather decomposition at a specific temperature.

Chemical Stability Assessment (Stress Testing)

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and optimal storage conditions.

Methodology: This protocol outlines a general approach. The solid compound is subjected to thermal, photolytic, and hydrolytic stress conditions. The extent of degradation is typically monitored by a stability-indicating HPLC method that can separate the parent compound from its degradation products.

1. Thermal Stability:

-

Weigh a precise amount of the compound into several vials.

-

Expose the vials to a series of elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven for a defined period (e.g., 1, 2, 4, and 8 weeks).

-

At each time point, a vial is removed, cooled to room temperature, and the contents are dissolved in a suitable solvent for HPLC analysis.

2. Photostability:

-

Place a thin layer of the compound in a petri dish.

-

Expose the sample to a controlled light source that provides both UV and visible light (e.g., a photostability chamber with an output of 1.2 million lux hours and 200 watt hours/square meter).

-

A control sample is wrapped in aluminum foil and placed in the same chamber to exclude light.

-

Analyze both the exposed and control samples by HPLC after the exposure period.

3. Hydrolytic Stability:

-

Prepare solutions of the compound in aqueous buffers at different pH levels (e.g., pH 2, pH 7, pH 9).

-

Store these solutions at a controlled temperature (e.g., 40°C).

-

At specified time intervals, withdraw aliquots and analyze by HPLC to determine the concentration of the parent compound and the formation of any degradants.

References

- 1. 5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE HYDROCHLORIDE | 919346-89-7 [chemicalbook.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-BROMOISOINDOLINE CAS#: 127168-84-7 [amp.chemicalbook.com]

- 5. 127168-84-7 CAS MSDS (5-BROMOISOINDOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Equilibrium and Kinetics of Bromine Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. BJOC - Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights [beilstein-journals.org]

- 9. chemscene.com [chemscene.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 5-Bromoisoindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Bromoisoindoline hydrochloride (CAS No: 919346-89-7). The following sections detail the material's properties, associated hazards, and the necessary precautions for its use in a laboratory or research setting.

Chemical and Physical Properties

This compound is a chemical intermediate used in the synthesis of various compounds, including those with potential applications in drug discovery as inhibitors for cancer treatment and as antibiotics.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 919346-89-7 | [2][3][4] |

| Molecular Formula | C₈H₉BrClN | [1][2] |

| Molecular Weight | 234.52 g/mol | [1][3] |

| Appearance | Pale Red Solid | [1] |

| Melting Point | >246°C (decomposes) | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| Storage Temperature | Inert atmosphere, Room Temperature | [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract) | 3 | H335: May cause respiratory irritation |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe working environment.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8]

-

Facilities must be equipped with an eyewash station and a safety shower.[6][7]

3.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7][8]

-

Skin Protection: Wear protective gloves and a lab coat. Flame retardant and antistatic protective clothing is recommended.[7][8]

-

Respiratory Protection: If dust or aerosols are generated, a dust respirator or a full-face respirator should be used.[7][8]

3.3. Handling Procedures

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][8]

-

Wash hands and any exposed skin thoroughly after handling.[6][8][9]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][8]

-

Use only non-sparking tools and take precautionary measures against static discharge.

-

Minimize dust generation and accumulation.[6]

3.4. Storage Conditions

-

Store in a tightly-closed container in a cool, dry, and well-ventilated place.[6][8]

-

Keep away from heat, open flames, hot surfaces, and other sources of ignition.[6]

-

Store in a locked-up area accessible only to qualified or authorized personnel.[8]

Emergency Procedures

In the event of an accidental exposure or spill, the following first-aid and cleanup measures should be implemented immediately.

4.1. First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[6][8][9]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][8][9] Contaminated clothing should be removed and washed before reuse.[6][8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[6][9]

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[8]

4.2. Accidental Release Measures

-

Ensure adequate ventilation and wear appropriate personal protective equipment.[7][9][10]

-

Prevent the product from entering drains.[7]

-

For containment and cleanup, sweep up the material and place it into a suitable, closed container for disposal.[7][9][10] Avoid creating dust.[7][10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, foam, carbon dioxide (CO2), and dry powder are recommended.[9]

-

Specific Hazards: The substance is chemically stable under standard ambient conditions. However, vapors may form an explosive mixture with air. Keep the product and empty containers away from heat and sources of ignition.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[9]

Disposal Considerations

-

Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][8][9][10]

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are proprietary to manufacturers, a general synthetic approach is described in the literature. One method involves the reduction of 5-bromo-1H-isoindole-1,3(2H)-dione. The resulting solid is then treated with hydrochloric acid in dioxane to yield this compound.[1]

Visualizations

Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound from receipt to disposal.

Caption: Workflow for Safe Handling of this compound.

Hazard and Precaution Relationship

This diagram shows the logical relationship between the hazards of this compound and the required precautionary measures.

Caption: Relationship Between Hazards and Precautionary Measures.

References

- 1. 5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE HYDROCHLORIDE | 919346-89-7 [chemicalbook.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. aldlab-chemicals_this compound [aldlab.com]

- 4. 5-bromo-2,3-dihydro-1H-isoindole hydrochloride | C8H9BrClN | CID 49853471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromoisoindoline | C8H8BrN | CID 14795871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

Spectroscopic Profile of 5-Bromoisoindoline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Spectroscopic Data

The structural elucidation of 5-Bromoisoindoline and its hydrochloride salt is critically supported by data from multiple spectroscopic techniques. This section presents a summary of the essential data in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The protonation of the nitrogen atom in the hydrochloride salt is expected to cause a downfield shift in the chemical shifts of the adjacent protons and carbons compared to the free base.

Table 1: ¹H NMR Spectroscopic Data for 5-Bromoisoindoline (Free Base)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.1 | m | 3H | Ar-H |

| ~4.1 | s | 4H | CH₂ |

| ~2.0 | br s | 1H | NH |

Solvent: CDCl₃, Reference: TMS (0 ppm). Data is estimated based on similar structures.

Table 2: ¹³C NMR Spectroscopic Data for 5-Bromoisoindoline (Free Base)

| Chemical Shift (δ) ppm | Assignment |

| ~140-120 | Ar-C |

| ~120 | Ar-C-Br |

| ~53 | CH₂ |

Solvent: CDCl₃. Data is estimated based on similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For 5-Bromoisoindoline hydrochloride, the spectrum will exhibit characteristic absorption bands for the N-H⁺ bond, C-H bonds of the aromatic ring and methylene groups, and the C-Br bond.

Table 3: IR Spectroscopic Data for 5-Bromoisoindoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H Stretch (Free Base) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Bending |

| 1450-1350 | Medium | CH₂ Bending |

| 1100-1000 | Strong | C-N Stretch |

| 800-600 | Strong | C-Br Stretch |

Expected changes for the hydrochloride salt: A broad absorption band is expected in the 2800-2400 cm⁻¹ region due to the N-H⁺ stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).

Table 4: Mass Spectrometry Data for 5-Bromoisoindoline

| m/z | Relative Intensity (%) | Assignment |

| 197 | ~100 | [M]⁺ (with ⁷⁹Br) |

| 199 | ~98 | [M]⁺ (with ⁸¹Br) |

| 118 | Variable | [M-Br]⁺ |

| 91 | Variable | [C₇H₇]⁺ |

Method: Electron Ionization (EI). The molecular ion peak for this compound is not expected to be observed under typical EI-MS conditions due to its non-volatile nature. Electrospray ionization (ESI) would be more suitable and would likely show the molecular ion of the free base at m/z 198 (for the ⁷⁹Br isotope).

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. The choice of solvent is crucial as the hydrochloride salt has low solubility in chloroform-d.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the spectrum using the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the significant absorption peaks.

-

Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the structure of the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 10-100 µg/mL.

-

A small amount of formic acid or acetic acid can be added to the solution to promote ionization.

-

-

Instrument Setup and Data Acquisition:

-

The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

The instrument is operated in positive ion mode.

-

Key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate are optimized to obtain a stable and intense signal of the molecular ion.

-

Acquire the mass spectrum over an appropriate m/z range.

-

-

Data Processing and Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak. For this compound, this would correspond to the protonated free base [C₈H₈BrN + H]⁺.

-

Examine the isotopic pattern of the molecular ion to confirm the presence of a bromine atom.

-

If fragmentation data is acquired (MS/MS), analyze the fragment ions to further elucidate the structure.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

A Technical Guide to 5-Bromoisoindoline Hydrochloride: Commercial Availability, Purity Assessment, and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromoisoindoline hydrochloride, a key building block in the synthesis of various pharmacologically active compounds. This document details commercially available sources, typical purity levels, and methodologies for rigorous purity assessment, which are critical for ensuring the reliability and reproducibility of research and development outcomes.

Commercial Suppliers and Stated Purity

This compound is available from a range of chemical suppliers. The stated purity of the compound can vary, which directly impacts its suitability for different research and development applications. Below is a summary of several commercial suppliers and their advertised purity levels. It is imperative for researchers to request and scrutinize the certificate of analysis (CoA) for each batch to confirm the specific purity and impurity profile.

| Supplier | Stated Purity | CAS Number | Additional Information |

| Aldlab Chemicals | 95% | 919346-89-7 | Provides a Certificate of Analysis and MSDS.[1] |

| Lab-Chemicals.com | 97% | 919346-89-7 | - |

| ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD. | 99% | 919346-89-7 | - |

| Career Henan Chemical Co. | ≥99% | 919346-89-7 | - |

| LGC Standards | Not Specified | 919346-89-7 | Specializes in high-quality reference standards.[2] |

| ChemScene | ≥96% (for 5-Bromoisoindoline) | 127168-84-7 | Data for the free base form.[3] |

Understanding Potential Impurities

The purity of this compound can be influenced by the synthetic route and purification methods employed. Potential impurities may include starting materials, by-products, and residual solvents. A common synthesis involves the reduction of 5-bromo-1H-isoindole-1,3(2H)-dione. Incomplete reaction or side reactions could lead to the presence of the starting dione or other related bromo-isoindole species. Purification is often achieved through recrystallization, and the choice of solvent can impact the final purity.

Experimental Protocols for Purity Assessment

Accurate determination of purity is essential for quality control. The following are detailed experimental protocols for key analytical techniques applicable to this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle: HPLC is a primary method for assessing the purity of non-volatile and thermally labile compounds like this compound. It separates the main compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

-

Gradient Program:

-

Start with 95% A and 5% B, hold for 1 minute.

-

Ramp to 5% A and 95% B over 10 minutes.

-

Hold at 5% A and 95% B for 2 minutes.

-

Return to 95% A and 5% B over 1 minute and re-equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm and 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound and identifying impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination against a certified internal standard.

Methodology:

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).

-

Internal Standard (for qNMR): A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid or 1,3,5-trimethoxybenzene).

-

Sample Preparation:

-

For qualitative analysis, dissolve approximately 5-10 mg of the sample in 0.75 mL of the deuterated solvent.

-

For qNMR, accurately weigh about 10-20 mg of the this compound sample and 5-10 mg of the internal standard into the same vial. Dissolve the mixture in a precise volume of the deuterated solvent.

-

-

Data Acquisition: Acquire ¹H and ¹³C spectra with appropriate parameters to ensure good signal-to-noise and resolution. For qNMR, ensure a sufficient relaxation delay for accurate integration.

-

Analysis: Compare the obtained spectra with reference spectra to confirm the structure. For purity assessment, identify and integrate signals corresponding to impurities. For qNMR, calculate the purity based on the integral ratio of the analyte to the internal standard, correcting for the number of protons and molecular weights.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

Principle: Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities by their mass-to-charge ratio (m/z).

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

-

Ionization Technique: Electrospray ionization (ESI) is suitable for this compound.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Analysis: Infuse the sample directly or inject it into the LC-MS system. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of 5-Bromoisoindoline (C₈H₈BrN, MW: 198.06 g/mol ). The hydrochloride salt will dissociate in solution. Impurities will appear as additional peaks in the mass spectrum.

Logical Workflow for Procurement and Quality Control

The following diagram illustrates a logical workflow for the procurement and quality control of this compound for research and development purposes.

Caption: Procurement and QC workflow for 5-Bromoisoindoline HCl.

Signaling Pathway and Experimental Workflow Diagrams

While this compound is a chemical intermediate and not directly involved in signaling pathways, it is a precursor for molecules that may target such pathways. For instance, it is used in the synthesis of inhibitors of enzymes like Indoleamine 2,3-dioxygenase (IDO), which is involved in immune regulation. The following diagram illustrates a generalized experimental workflow for screening a compound synthesized from this compound for its effect on a hypothetical signaling pathway.

Caption: Workflow for testing a derivative's signaling pathway effect.

This guide provides a foundational understanding for researchers working with this compound. By carefully selecting suppliers, rigorously assessing purity, and implementing robust quality control measures, scientists can ensure the integrity of their experimental results and accelerate the drug discovery and development process.

References

The Genesis and Scientific Evolution of 5-Bromoisoindoline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoisoindoline hydrochloride has emerged as a pivotal building block in medicinal chemistry, particularly in the development of targeted therapeutics. This technical guide provides a comprehensive overview of its discovery, history, and key chemical data. We delve into the experimental protocols for its synthesis, present its physicochemical properties in a structured format, and explore its significant role as a precursor in the synthesis of selective dopamine D3 receptor ligands. This document serves as an in-depth resource for researchers engaged in the fields of organic synthesis and drug discovery.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader exploration of the isoindoline scaffold in medicinal chemistry and the specific quest for selective dopamine receptor ligands. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its emergence can be traced to the confluence of several key scientific advancements.

The isoindoline core, a bicyclic heterocyclic amine, has been a subject of interest for over a century due to its presence in various natural products and synthetic compounds with diverse biological activities.[1][2] A significant milestone in the therapeutic application of isoindoline derivatives was the development of thalidomide in the 1950s, which, despite its tragic history, spurred further investigation into the pharmacological potential of this chemical class.[1][2]

The more direct impetus for the synthesis and utilization of this compound came with the discovery of the dopamine D3 receptor in 1990. This discovery opened a new frontier for the development of therapeutics for a range of neurological and psychiatric disorders. The D3 receptor's distinct localization in the limbic regions of the brain, as opposed to the striatum, made it an attractive target for drugs with potentially fewer motor side effects than existing dopamine D2 receptor antagonists.

Consequently, the scientific community embarked on a mission to synthesize novel ligands with high affinity and selectivity for the D3 receptor. 5-Bromoisoindoline emerged as a critical intermediate in this endeavor.[3] Its structure provides a versatile platform for the introduction of various pharmacophores, enabling the systematic exploration of structure-activity relationships in the pursuit of potent and selective D3 receptor antagonists and partial agonists. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromoisoindoline and its hydrochloride salt is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | 5-Bromoisoindoline | This compound | Reference(s) |

| CAS Number | 127168-84-7 | 919346-89-7 | [4] |

| Molecular Formula | C₈H₈BrN | C₈H₉BrClN | [4] |

| Molecular Weight | 198.06 g/mol | 234.52 g/mol | [4] |

| Appearance | White to pink solid | Not explicitly stated, likely a solid | [3] |

| Melting Point | Not available | >246 °C (dec.) | |

| Boiling Point | 253.4±40.0 °C (Predicted) | Not available | |

| Density | 1.514±0.06 g/cm³ (Predicted) | Not available | |

| pKa | 8.60±0.20 (Predicted) | Not available | |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | Inert atmosphere, room temperature | [3] |

Experimental Protocols

The synthesis of this compound is typically achieved through the reduction of 5-bromo-1H-isoindole-1,3(2H)-dione. The following protocol is a detailed representation of a common synthetic route.

Synthesis of this compound

Materials:

-

5-Bromo-1H-isoindole-1,3(2H)-dione

-

Borane-tetrahydrofuran complex solution (BH₃-THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

2N Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Dioxane

-

Hydrochloric acid (HCl) in dioxane

Procedure:

-

Reduction of 5-bromo-1H-isoindole-1,3(2H)-dione:

-

To a solution of borane-tetrahydrofuran complex (BH₃-THF) in anhydrous THF at 0 °C, a solution of 5-bromo-1H-isoindole-1,3(2H)-dione in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for 16 hours.

-

After cooling to 0 °C, the reaction is quenched by the careful addition of methanol.

-

2N HCl is added, and the mixture is refluxed for 1 hour.

-

-

Work-up and Boc Protection:

-

The reaction mixture is cooled and then basified with NaOH solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is dissolved in methanol, and triethylamine and di-tert-butyl dicarbonate are added. The mixture is stirred at room temperature for 16 hours.

-

-

Purification and Salt Formation:

-

The reaction mixture is concentrated, and the residue is diluted with dichloromethane.

-

The organic layer is washed with water and brine, dried, and concentrated.

-

The crude product is purified by column chromatography.

-

The purified product is dissolved in dioxane, and a solution of HCl in dioxane is added.

-

The resulting solid is filtered and dried to yield this compound.

-

Role in Drug Discovery and Development

The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of molecules targeting the dopamine D3 receptor.

Synthesis of Dopamine D3 Receptor Ligands

The development of selective D3 receptor ligands is a key strategy in the pursuit of treatments for conditions such as substance abuse, schizophrenia, and Parkinson's disease. The isoindoline scaffold serves as a core structural element in many of these ligands. The bromo-substituent at the 5-position of the isoindoline ring is particularly advantageous as it provides a reactive handle for introducing further chemical diversity through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination reactions. This allows for the systematic modification of the ligand's structure to optimize its affinity, selectivity, and pharmacokinetic properties.

The general workflow for the utilization of this compound in the synthesis of D3 receptor ligands is depicted in the following diagram.

Caption: Synthetic workflow from 5-Bromoisoindoline to D3 ligands.

Conclusion

This compound, while not a therapeutic agent itself, holds a crucial position in the drug discovery and development landscape. Its history is intertwined with the evolution of medicinal chemistry and the targeted design of receptor-specific ligands. The synthetic accessibility and chemical versatility of this compound have made it an invaluable tool for researchers working to develop novel treatments for a variety of central nervous system disorders. This technical guide provides a foundational understanding of its properties, synthesis, and application, serving as a valuable resource for the scientific community.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Dopamine D3 Receptor Ligands Using 5-Bromoisoindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of novel dopamine D3 receptor (D3R) ligands derived from 5-Bromoisoindoline hydrochloride. This document includes detailed experimental protocols, quantitative data on receptor binding affinities, and a description of the relevant signaling pathways.

Introduction

The dopamine D3 receptor, a member of the D2-like family of G-protein coupled receptors, is predominantly expressed in the limbic regions of the brain. Its strategic location has implicated it in the modulation of cognition, emotion, and motivation. Consequently, the D3 receptor has emerged as a significant therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease. The development of selective D3 receptor ligands is a key objective in medicinal chemistry to create more targeted therapeutics with fewer side effects compared to non-selective dopamine receptor modulators.

5-Bromoisoindoline serves as a versatile scaffold in the design of such ligands. Its isoindoline core can mimic the catecholamine pharmacophore of dopamine, while the bromo-substituent at the 5-position provides a convenient chemical handle for further structural elaboration to enhance affinity and selectivity for the D3 receptor.

Dopamine D3 Receptor Signaling Pathway

Activation of the dopamine D3 receptor by an agonist initiates a signaling cascade that modulates neuronal activity. As a member of the Gi/o-coupled receptor family, the D3 receptor primarily signals through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This, in turn, influences the activity of protein kinase A (PKA) and downstream effectors.[3] Additionally, D3 receptor activation can modulate ion channels, such as potassium and calcium channels, and activate other kinase pathways, including the mitogen-activated protein kinase (MAPK) pathway.[1][3] D3 receptors can also form heterodimers with other receptors, such as the D1 and D2 dopamine receptors, which can lead to alternative or modified signaling outcomes.[3][4]

Dopamine D3 Receptor Signaling Cascade

Synthesis of a Representative Dopamine D3 Receptor Ligand

The following protocol describes a representative synthesis of a potent and selective dopamine D3 receptor ligand starting from this compound. The synthesis involves a two-step process: N-alkylation of the isoindoline core followed by a Suzuki coupling to introduce a substituted aryl group at the 5-position. This approach is adapted from methodologies reported for the synthesis of analogous 5-substituted-2,3-dihydro-1H-isoindoles.[5]

References

- 1. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved synthesis of dopamine D2/D3 receptor radioligands [11C]fallypride and [18F]fallypride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of D3R Bitopic Ligands with Flexible Secondary Binding Fragments: Radioligand Binding and Computational Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]

N-Alkylation of 5-Bromoisoindoline Hydrochloride: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 5-Bromoisoindoline hydrochloride, a key intermediate in the synthesis of various biologically active molecules. The ability to introduce diverse alkyl groups onto the isoindoline nitrogen allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Two primary methods for the N-alkylation of this compound are presented: direct N-alkylation using alkyl halides and reductive amination with carbonyl compounds.

Method 1: Direct N-Alkylation with Alkyl Halides

This classical and widely used method involves the deprotonation of the isoindoline nitrogen followed by a nucleophilic substitution reaction with an alkylating agent.[1] Since the starting material is a hydrochloride salt, an additional equivalent of base is required to neutralize the ammonium salt before deprotonation of the free base.

Experimental Protocol

Materials:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolution: Add anhydrous DMF or THF to dissolve the starting material. The typical concentration is in the range of 0.1-0.5 M.[2]

-

Neutralization and Deprotonation:

-

Using Sodium Hydride (NaH): Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (2.1-2.2 eq) portion-wise to the stirred solution. The first equivalent neutralizes the hydrochloride salt, and the subsequent amount deprotonates the isoindoline nitrogen. The mixture may effervesce as hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.[2]

-

Using Potassium Carbonate (K₂CO₃): Add potassium carbonate (3.0-4.0 eq) to the solution. The first two equivalents act to neutralize the hydrochloride. Heat the mixture if necessary to facilitate the reaction.

-

-

Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C (for NaH) or at the appropriate temperature for K₂CO₃.[2]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be required.[2]

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[2]

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation: Direct N-Alkylation

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromoindole (1.0 eq) | Benzyl bromide (1.1 eq) | NaH (1.2 eq) | DMF | 0 to RT | 2-12 | Not specified | [1] |

| 5-Bromoindole (1.0 eq) | Methyl iodide (1.5 eq) | KOH | DMSO | RT | 1-3 | Not specified | [1] |

| Indoline (0.5 mmol) | Benzyl alcohol (2 equiv.) | K₂CO₃ (1 equiv.) | TFE | 110 | 18 | 99 | [3] |

| 5-Bromoindoline | Benzyl alcohol | K₂CO₃ | TFE | 110 | 30 | 72 | [3] |

Note: The data presented is for structurally similar compounds and should be considered as a guideline for the N-alkylation of this compound.

Method 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is an alternative method for N-alkylation that proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. This method is particularly useful for introducing a variety of alkyl groups from corresponding aldehydes and ketones.

Experimental Protocol

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., benzaldehyde, acetone)

-

Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the aldehyde or ketone (1.0-1.5 eq), and the solvent (DCM or DCE).

-

Neutralization: Add a base such as triethylamine (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine.

-

Imine/Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate.

-

Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5-2.0 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Data Presentation: Reductive Amination

| Amine | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |

| Aniline | Aldehyde | Sodium triacetoxyborohydride/TFA | Not specified | Not specified | [4] |

| p-Methoxybenzaldehyde | n-Butylamine | H₂/Co-containing composite | Methanol | 72-96 | [5] |

| Benzaldehyde | Benzylamine | Zinc dust/5% aq. NaOH | Water | 69-72 | [6] |

Note: This data is from general reductive amination protocols and provides a starting point for optimizing the reaction with this compound.

Mandatory Visualizations

Logical Relationship: Choice of N-Alkylation Method

Caption: Decision pathway for selecting the appropriate N-alkylation method.

Experimental Workflow: Direct N-Alkylation

Caption: Step-by-step workflow for the direct N-alkylation protocol.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Safety data sheets for all chemicals should be consulted prior to use.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]

Application Notes and Protocols for Suzuki Coupling Reaction with 5-Bromoisoindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is particularly valuable in drug discovery and development for the synthesis of diverse molecular libraries. The isoindoline scaffold is a privileged structure found in numerous biologically active compounds and approved drugs. The functionalization of this core structure, particularly at the 5-position, through Suzuki coupling allows for the introduction of various aryl and heteroaryl substituents, providing a versatile tool for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 5-Bromoisoindoline hydrochloride with various arylboronic acids. Special consideration is given to the hydrochloride salt form of the starting material, which necessitates careful selection of the base to both neutralize the salt and facilitate the catalytic cycle.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. The presence of a base is crucial for the transmetalation step.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling reaction, significantly impacting reaction time, yield, and purity. Below is a summary of various conditions reported for the Suzuki coupling of related bromo-N-heterocycles, which can serve as a starting point for optimizing the reaction with this compound.

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane/H₂O | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate. |

| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Ethanol | 100 | 0.5-0.7 | Good to Excellent | Microwave-assisted coupling of a 5-bromoindoline derivative. |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | High | General conditions for nitrogen-rich heterocycles.[1] |

| CataXCium A Pd G3 | CataXCium A | K₃PO₄ | 2-MeTHF | 90 | - | 91-95 | Effective for unprotected ortho-bromoanilines.[2] |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 120 | 0.2 | 53 | Microwave-assisted coupling of an iodo-compound. |

Experimental Protocols

The following protocols are generalized methods for the Suzuki-Miyaura coupling of this compound. Optimization for specific substrates and scales is recommended.

Protocol 1: Conventional Heating

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 - 4.0 equiv)

-

1,4-Dioxane and Water (4:1 or 5:1 mixture, degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylisoindoline.

Protocol 2: Microwave-Assisted Synthesis

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.3 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-7 mol%)

-

Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

-

Ethanol or 1,4-Dioxane/Water

-

Microwave reaction vial with a stir bar

-

Microwave reactor

Procedure:

-

To a microwave reaction vial, add this compound, the arylboronic acid, cesium carbonate, and the palladium catalyst.

-

Add the solvent to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 100-120 °C for 20-40 minutes with stirring.[3]

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Generalized experimental workflow for the Suzuki coupling.

Caption: Key components and their roles in the Suzuki coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoisoindoline Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has revolutionized the synthesis of arylamines, which are prevalent structures in pharmaceuticals, agrochemicals, and materials science.[4] The isoindoline scaffold is a key pharmacophore found in numerous biologically active molecules, and functionalization at the 5-position is a critical strategy for modulating their properties.[5]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Bromoisoindoline hydrochloride, a readily available starting material for the synthesis of a diverse range of 5-aminoisoindoline derivatives.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex.[6] The cycle is generally understood to involve three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromoisoindoline, forming a Pd(II) complex.[2][4]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.[3]

-

Reductive Elimination: The desired C-N bond is formed as the arylamine product is released, regenerating the Pd(0) catalyst to continue the cycle.[2][7]

The choice of ligand, base, and solvent is critical for an efficient reaction, as these components influence the stability and reactivity of the palladium intermediates throughout the catalytic cycle.[3]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Representative Reaction Parameters

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of 5-Bromoisoindoline with various amine partners. Since the starting material is a hydrochloride salt, at least 2.0 equivalents of base are required: one to neutralize the HCl salt and one for the catalytic cycle. Using a slight excess (e.g., 2.2-2.5 equiv.) is common practice.

Table 1: Amination with Primary Aliphatic Amines

| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | n-Hexylamine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.2) | Toluene | 100 | 16 | 92 |

| 2 | Cyclopropylamine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (3.0) | Dioxane | 110 | 20 | 85 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | LHMDS (2.2) | THF | 80 | 12 | 95 |

Table 2: Amination with Secondary Cyclic Amines

| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd(OAc)₂ (2.0) | Xantphos (4.0) | Cs₂CO₃ (3.0) | Dioxane | 110 | 24 | 94 |

| 2 | Piperidine | Pd₂(dba)₃ (1.5) | tBuXPhos (3.0) | NaOtBu (2.5) | Toluene | 100 | 18 | 89 |

| 3 | Pyrrolidine | GPhos Pd G6 (2.0) | (pre-complexed) | NaOTMS (2.5) | THF | 40 | 4 | 91[6] |

Table 3: Amination with Anilines

| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Aniline | Pd(OAc)₂ (2.0) | BINAP (3.0) | NaOtBu (2.2) | Toluene | 110 | 18 | 88 |

| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₂CO₃ (3.0) | t-BuOH | 100 | 24 | 91 |

| 3 | 4-Trifluoromethylaniline | Pd(OAc)₂ (2.5) | XPhos (5.0) | NaOtBu (2.5) | Dioxane | 110 | 20 | 78 |

Experimental Protocols

Safety Precaution: These reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Appropriate personal protective equipment (PPE) should be worn at all times. Solvents should be anhydrous for best results.

Protocol 1: Coupling of 5-Bromoisoindoline HCl with Morpholine

This protocol is a representative example for coupling with a secondary cyclic amine using a carbonate base.

Materials:

-

This compound (1.0 equiv.)

-

Morpholine (1.2 equiv.)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv., 2 mol%)

-

Xantphos (0.04 equiv., 4 mol%)

-

Cesium Carbonate (Cs₂CO₃, 3.0 equiv.)

-

Anhydrous 1,4-Dioxane

Procedure:

-

To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, Cesium Carbonate, Palladium(II) Acetate, and Xantphos.

-

Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane via syringe, followed by the addition of morpholine.

-

Place the sealed reaction vessel in a preheated oil bath at 110 °C.

-

Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-(morpholino)isoindoline.

Protocol 2: Coupling of 5-Bromoisoindoline HCl with n-Hexylamine

This protocol is a representative example for coupling with a primary aliphatic amine using a strong alkoxide base.

Materials:

-

This compound (1.0 equiv.)

-

n-Hexylamine (1.5 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv., 1.5 mol%)

-

XPhos (0.03 equiv., 3.0 mol%)

-

Sodium tert-butoxide (NaOtBu, 2.2 equiv.)

-

Anhydrous Toluene

Procedure:

-

In a glovebox or under a strong flow of inert gas, add Sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk flask with a stir bar.

-

Add this compound to the flask.

-

Seal the flask, remove from the glovebox (if used), and connect to an inert gas line.

-

Add anhydrous toluene via syringe, followed by the addition of n-hexylamine.

-

Stir the mixture at room temperature for 15 minutes to allow for pre-catalyst formation.

-

Heat the reaction mixture to 100 °C in a preheated oil bath and stir for 16 hours.

-

After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel, add water and ethyl acetate, and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purify the crude residue via flash chromatography to yield the desired 5-(hexylamino)isoindoline.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for performing a Buchwald-Hartwig amination experiment.

Caption: A generalized workflow for the Buchwald-Hartwig experiment.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE HYDROCHLORIDE | 919346-89-7 [chemicalbook.com]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Synthesis of Deubiquitinase (DUB) Inhibitors Using 5-Bromoisoindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals